7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a tetrahydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common method includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to 60-70°C for a few hours . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
- N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7)
Uniqueness
7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H33N5 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
7-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C23H33N5/c1-6-27-9-11-28(12-10-27)22-24-8-7-20(25-22)19-14-21-18(13-16(19)2)17(3)15-23(4,5)26-21/h7-8,13-14,17,26H,6,9-12,15H2,1-5H3 |
InChI Key |
MVAGJWMYDLLSQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=CC(=N2)C3=CC4=C(C=C3C)C(CC(N4)(C)C)C |
Origin of Product |
United States |
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